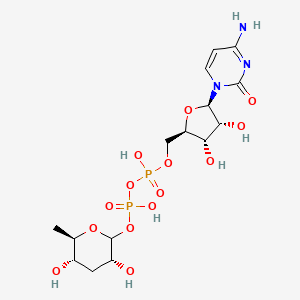

CDP-3,6-dideoxy-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O14P2 |

|---|---|

Molecular Weight |

533.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8-,9-,11-,12-,13-,14?/m1/s1 |

InChI Key |

JHEDABDMLBOYRG-WRAWDCBKSA-N |

SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origin of Product |

United States |

Enzymatic Cascade for Cdp 3,6 Dideoxy D Glucose Biosynthesis

Initial Glucose Activation and Deoxygenation at C-4 and C-6

The biosynthetic journey commences with the activation of a glucose moiety, followed by a concerted deoxygenation at the C-4 and C-6 positions. This critical transformation is orchestrated by the enzyme CDP-D-glucose 4,6-dehydratase.

CDP-D-Glucose 4,6-Dehydratase (Eod/DH) Catalysis

CDP-D-glucose 4,6-dehydratase, also known as CDP-glucose oxidoreductase, is a key enzyme that catalyzes the first irreversible step in the biosynthesis of CDP-3,6-dideoxyhexoses. sci-hub.senih.gov This enzyme facilitates the conversion of CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose. sci-hub.seresearchgate.net This reaction is a pivotal point, committing the substrate to the 3,6-dideoxyhexose (B1251815) pathway.

CDP-D-glucose 4,6-dehydratase exhibits a high degree of specificity for its substrate, CDP-D-glucose. The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. sci-hub.se The recognition and binding of the substrate are facilitated by specific amino acid residues within the active site. The N-terminal region of the enzyme typically contains a Rossmann fold, which is responsible for binding the NAD(H) cofactor, while the C-terminal domain creates the binding pocket for the CDP portion of the substrate. nih.gov Key residues, including serine, tyrosine, asparagine, and arginine, are involved in anchoring the sugar moiety of the substrate within the active-site cleft, ensuring proper orientation for catalysis. nih.gov

The catalytic mechanism of CDP-D-glucose 4,6-dehydratase is a well-defined three-step process involving oxidation, dehydration, and reduction, all while the substrate remains bound to the active site. uniprot.org The enzyme utilizes NAD+ as a cofactor for an intramolecular oxidation-reduction reaction. sci-hub.sewikipedia.org

The proposed mechanism is as follows:

Oxidation: A catalytic base, suggested to be a tyrosine residue (Tyr159 in Salmonella typhi), abstracts a proton from the 4'-hydroxyl group of the glucose moiety. sci-hub.senih.gov This initiates a hydride transfer from the C-4 position of the sugar to the NAD+ cofactor, resulting in the formation of NADH and a CDP-4-keto-D-glucose intermediate. researchgate.net A conserved lysine (B10760008) residue likely aids in positioning the NAD+ for efficient hydride transfer. researchgate.net

Dehydration: The formation of the 4-keto intermediate increases the acidity of the proton at C-5. A conserved glutamate (B1630785) residue then abstracts this proton, leading to the elimination of the 6'-hydroxyl group as water via a β-elimination reaction. This results in the formation of a CDP-4-keto-Δ5,6-glucoseen intermediate. sci-hub.se

Reduction: The NADH formed in the first step then donates the hydride back to C-6 of the glucoseen intermediate. This reduction step is stereospecific and yields the final product, CDP-4-keto-6-deoxy-D-glucose.

This intricate mechanism effectively removes the hydroxyl groups at the C-4 and C-6 positions, preparing the substrate for the subsequent C-3 deoxygenation.

C-3 Deoxygenation System: CDP-6-Deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and Reductase (E3)

The deoxygenation at the C-3 position is a more complex process, requiring the synergistic action of two distinct enzymes: CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its associated reductase (E3). nih.govnih.gov This two-component system is responsible for the conversion of CDP-4-keto-6-deoxy-D-glucose to CDP-4-keto-3,6-dideoxy-D-glucose. nih.gov This transformation is a hallmark of the biosynthesis of 3,6-dideoxyhexoses like ascarylose (B1226638). nih.govacs.org

E1: Pyridoxamine (B1203002) 5'-Phosphate (PMP) Dependent Dehydration at C-3

E1 is a remarkable enzyme that is dependent on pyridoxamine 5'-phosphate (PMP), a vitamer of vitamin B6, and also contains an iron-sulfur cluster. nih.govnih.gov It is a dimeric protein. nih.gov The reaction catalyzed by E1 is initiated by the formation of a Schiff base between the 4-keto group of the substrate and the PMP cofactor. nih.gov A key distinction of E1 from many other B6-dependent enzymes is the presence of a histidine residue at the active site instead of the highly conserved lysine that typically anchors the cofactor. nih.gov

| Enzyme Component | Cofactor/Cluster | Midpoint Potential (pH 7.5) |

| E3 | FAD | -212 mV |

| [2Fe-2S] | -257 mV | |

| E1 | [2Fe-2S] | -209 mV |

The reductase component, E3, is an NADH-dependent flavoenzyme that also contains a plant-type [2Fe-2S] center. nih.govacs.org It belongs to the flavodoxin-NADP+ reductase family. nih.gov E3 is responsible for shuttling electrons from NADH to E1, which is essential for the final reductive step of the C-3 deoxygenation. nih.gov

E3: Flavin-Dependent Reduction of the C-3 Enol Intermediate

Following the dehydration by E1, the E3 enzyme, a flavin-dependent reductase, catalyzes the reduction of the C-3 enol intermediate. This step is crucial for the final deoxygenation at the C-3 position. E3 is an NADH-dependent flavoenzyme that also harbors a plant ferredoxin-type [2Fe-2S] cluster. nih.gov

The [2Fe-2S] iron-sulfur cluster within E3 plays a vital role in the electron transfer process. This cluster acts as a conduit for electrons, shuttling them from the reduced flavin cofactor to the substrate. The integrity of this [2Fe-2S] center is essential for the catalytic activity of E3. nih.gov

| Component | Function in E3 Catalysis |

| NADH | Initial electron donor |

| FAD | Accepts two electrons from NADH and donates them one at a time to the [2Fe-2S] center |

| [2Fe-2S] Cluster | Mediates the transfer of electrons from FAD to the substrate |

| Δ³﹐⁴-glucoseen intermediate | The substrate that is reduced at the C-3 position |

Interplay and Coupled Reaction Mechanism of E1 and E3 System

The C-3 deoxygenation is not a simple sum of two independent enzymatic reactions but rather a highly coupled process that necessitates a direct interaction between E1 and E3. Evidence from size-exclusion chromatography and circular dichroism spectroscopy has confirmed the formation of a stable E1-E3 complex. acs.org This physical association is critical for the efficient channeling of the reactive Δ³﹐⁴-glucoseen intermediate from the active site of E1 to that of E3, preventing its release into the bulk solvent.

Terminal Modifications and Stereochemical Diversification

Following the formation of the 3,6-dideoxy intermediate, further enzymatic modifications can lead to a variety of stereochemically distinct 3,6-dideoxyhexoses. These modifications are crucial for generating the diverse sugar moieties found in bacterial cell surface antigens.

CDP-Paratose Synthase (rfbS) Catalysis and C-4 Reduction

CDP-paratose synthase, encoded by the rfbS gene, is a key enzyme involved in the biosynthesis of CDP-paratose, a 3,6-dideoxyhexose. nih.gov This enzyme catalyzes the stereospecific reduction of the keto group at the C-4 position of the CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose intermediate.

CDP-paratose synthase exhibits a preference for NADPH over NADH as the hydride donor. The enzyme facilitates the stereospecific transfer of the pro-S hydrogen from the C-4' position of NADPH to the C-4 of the sugar substrate. nih.gov This reduction results in the formation of a hydroxyl group with a specific stereochemistry at the C-4 position, thereby generating CDP-paratose. The kinetic mechanism of CDP-paratose synthase is consistent with a Theorell-Chance mechanism. nih.gov This terminal reduction step is a critical determinant of the final stereochemical outcome of the 3,6-dideoxyhexose. Further diversification can be achieved by the action of other enzymes, such as epimerases, which can alter the stereochemistry at other positions of the sugar ring. wikipedia.org

| Enzyme | Substrate | Product | Cofactor | Stereochemistry of Hydride Transfer |

| CDP-paratose synthase (rfbS) | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose | CDP-paratose | NADPH (preferred) | pro-S hydrogen from NADPH to C-4 of substrate |

Stereospecific Hydride Transfer and Kinetic Mechanisms

The first key enzyme in the biosynthetic pathway is CDP-D-glucose 4,6-dehydratase (Eod), a member of the short-chain dehydrogenase/reductase (SDR) superfamily. wisc.edu This enzyme catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. wisc.eduwikipedia.org The reaction mechanism involves an NAD+-dependent intramolecular oxidation-reduction process. wisc.edunih.gov

The catalytic cycle begins with the oxidation of the C-4 hydroxyl group of the glucose moiety, facilitated by the tightly bound NAD+ cofactor, to form a 4-keto intermediate. This is followed by the elimination of water from C-5 and C-6. A key feature of this mechanism is an intramolecular hydride transfer from C-4 of the sugar to the C-6 position. researchgate.net Studies using stereospecifically labeled substrates have demonstrated that the hydride transfer to and from the coenzyme in Eod is pro-S stereospecific. documentsdelivered.comconsensus.app This indicates that the NAD+ cofactor is recycled during catalysis without dissociating from the enzyme. documentsdelivered.com The reaction concludes with the reduction of the C-6 position and the release of the product, CDP-4-keto-6-deoxy-D-glucose. researchgate.net

Coenzyme Preferences and Affinity (e.g., NADPH over NADH)

The primary coenzyme utilized by CDP-D-glucose 4,6-dehydratase (Eod) is NAD+. wikipedia.org This enzyme contains a tightly bound NAD+ that is recycled during the catalytic process. documentsdelivered.com Structural and kinetic analyses of Eod from Yersinia have revealed interesting characteristics regarding its coenzyme binding. The enzyme is a dimeric protein that, unlike many other dehydratases, displays a unique requirement for exogenous NAD+ to achieve full catalytic activity. nih.govacs.org

Investigations into the coenzyme affinity have shown that the affinity of Eod for NADH is significantly higher than for NAD+. nih.govacs.org This strong binding of NADH can lead to a situation where a significant portion of the cofactor binding sites on the purified enzyme are occupied by NADH, which may explain the apparent half-site saturation of NAD+ per enzyme dimer observed in some studies. nih.govacs.org The binding of the substrate, CDP-D-glucose, can trigger the release of this sequestered NADH, suggesting a complex kinetic mechanism. nih.govacs.org The enzyme possesses an extended ADP-binding fold (GHTGFKG) that deviates from the typical Rossmann consensus (GXGXXG), which may contribute to its specific NAD+ affinity. nih.govacs.org While some related enzymes, like GDP-D-mannose 4,6-dehydratase, utilize NADP(H), the enzymes in the CDP-3,6-dideoxy-D-glucose pathway predominantly show a preference for NAD(H). wisc.edu

| Ligand | Binding Constant (K1) | Binding Constant (K2) |

|---|---|---|

| NAD+ | 40.3 ± 0.4 nM | 539.8 ± 4.8 nM |

| NADH | 0.21 ± 0.01 nM | 7.46 ± 0.25 nM |

Enzymatic Generation of Diverse 3,6-Dideoxyhexoses from CDP-3,6-dideoxy-D-glucose Precursors

Once CDP-3,6-dideoxy-D-glucose (CDP-paratose) is synthesized, it serves as a precursor for the enzymatic generation of other 3,6-dideoxyhexoses. acs.org These sugars differ in their stereochemistry at various carbon centers or through the addition of different functional groups. This diversification is accomplished by a suite of modifying enzymes, including epimerases, isomerases, transaminases, and transacetylases. nih.gov

Epimerization Reactions (e.g., CDP-Tyvelose 2-Epimerase)

A prominent example of the diversification of 3,6-dideoxyhexoses is the conversion of CDP-paratose to CDP-tyvelose. acs.org This reaction is catalyzed by CDP-d-tyvelose 2-epimerase (TyvE), an enzyme that inverts the stereochemistry at the C-2 position of the hexose (B10828440) sugar. acs.orgacs.org This epimerization is noteworthy because it occurs at an unactivated stereocenter, meaning the C-2 proton is not acidic, which precludes a simple deprotonation-reprotonation mechanism. acs.org

The mechanism of CDP-d-tyvelose 2-epimerase involves its bound NAD+ cofactor. acs.orgnih.gov The reaction is initiated by the oxidation of the C-2 hydroxyl group of the substrate, CDP-paratose, to a transient 2-hexulose intermediate. acs.org This is accompanied by the reduction of the enzyme-bound NAD+ to NADH. Subsequently, the hydride from the newly formed NADH is transferred to the opposite face of the 2-hexulose intermediate, resulting in the epimerized product, CDP-tyvelose, and the regeneration of the enzyme's NAD+ cofactor. acs.org This mechanism has been supported by experiments showing the direct transfer of deuterium (B1214612) from a labeled substrate to the enzyme-bound NAD+. acs.org Some promiscuous types of this enzyme have been discovered that can catalyze C-2 epimerization in various nucleotide-activated forms of D-glucose. elsevierpure.comasm.org

| Substrate | kcat (min⁻¹) | Optimal Temperature | Optimal pH |

|---|---|---|---|

| CDP-D-glucose | ~1.0 | 70°C | 9.5 |

Other Rearrangements and Functional Group Transfers

Beyond epimerization, the structural diversity of 3,6-dideoxyhexoses is expanded through other enzymatic rearrangements and functional group transfers. For example, in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, a similar pathway starting from a nucleotide-activated glucose involves an isomerase that converts a 4-oxo-6-deoxy intermediate to a 3-oxo-6-deoxy sugar. nih.gov This rearrangement sets the stage for subsequent modifications.

Following such rearrangements, functional groups can be introduced. A common modification is the addition of an amino group, often catalyzed by a transaminase, which transfers an amino group from a donor like glutamate. This is then typically followed by an acetylation reaction, catalyzed by a transacetylase, to yield an acetamido sugar. nih.gov These sequential enzymatic actions—isomerization, transamination, and transacetylation—are responsible for producing a variety of N-acetylated 3,6-dideoxyhexoses found in bacterial cell walls. nih.gov While radical-mediated group transfer reactions have been developed for the chemical synthesis of deoxysugars, the biosynthetic pathways rely on the precise catalytic actions of these specific enzyme families. figshare.comnih.gov

Structural Biology of Key Enzymes in Cdp 3,6 Dideoxy D Glucose Biosynthesis

Three-Dimensional Structures of Dehydratases, Dehydrases, and Reductases

The enzymes responsible for the biosynthesis of 3,6-dideoxyhexoses, such as CDP-3,6-dideoxy-D-glucose, belong to distinct structural families. The initial step in the pathway is catalyzed by CDP-D-glucose 4,6-dehydratase, which converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. iucr.orgugent.beresearchgate.net This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govresearchgate.net SDR enzymes typically exist as homodimers or higher-order oligomers, with each subunit comprising two domains: an N-terminal domain that binds the NAD(P)+ cofactor and a C-terminal domain that binds the sugar substrate. nih.govoup.com The active site is situated in a cleft between these two domains. researchgate.net

The subsequent C-3 deoxygenation is a remarkable reaction catalyzed by a PMP-dependent enzyme, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1). nih.govwisc.educapes.gov.br Structurally, E1 belongs to the aspartate aminotransferase (AAT) fold family. nih.govnih.gov These enzymes are typically dimeric, with the active sites located at the dimer interface. nih.gov

Finally, the reduction of the 4-keto group is carried out by CDP-6-deoxy-Δ3,4-glucoseen reductase (E3). researchgate.net This enzyme is also a homodimer. ebi.ac.uk The purification and characterization of E3 from Yersinia pseudotuberculosis revealed it to be a single polypeptide with a molecular weight of 39,000. researchgate.net

Active Site Characterization and Substrate-Binding Pockets

The active sites of these enzymes are tailored to bind their specific nucleotide-sugar substrates and cofactors. In CDP-D-glucose 4,6-dehydratase, the substrate-binding pocket in the C-terminal domain accommodates the CDP-glucose molecule. oup.com

The active site of the C-3 dehydratase, E1, is particularly noteworthy. Unlike typical aminotransferases that have a conserved lysine (B10760008) residue to form a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, E1 and related enzymes like ColD possess a conserved histidine residue (His220 in E1 and His188 in ColD) in its place. nih.govwisc.edunih.gov This histidine is proposed to act as the catalytic acid/base. nih.gov

In the aminotransferase QdtB, which is involved in the biosynthesis of a related 3,6-dideoxy sugar, the dTDP-sugar is bound in the active site through interactions with amino acid residues such as Tyr183, His309, and Tyr310 from one subunit and Lys219 from the other. researchgate.net This highlights the cooperative nature of substrate binding at the dimer interface.

Cofactor Binding Modes and Their Catalytic Roles (e.g., PMP, NAD(P)H, Fe-S Clusters)

A variety of cofactors are essential for the catalytic activity of the enzymes in the CDP-3,6-dideoxy-D-glucose pathway.

NAD(P)H: CDP-D-glucose 4,6-dehydratase utilizes NAD+ as a cofactor for the oxidation of the C-4 hydroxyl group of the glucose moiety. iucr.orgoup.com The final reductase in the pathway, CDP-paratose synthase (a type of E3), shows a preference for NADPH over NADH to reduce the C-4 keto group of the intermediate. ebi.ac.uk The NAD(P)+ cofactor binds in a modified Rossman fold within the N-terminal domain of these SDR enzymes. oup.com

PMP: The C-3 deoxygenation reaction is catalyzed by E1, a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent enzyme. nih.govcapes.gov.br This is an unusual role for a B6 vitamin cofactor, which is more commonly found as PLP in aminotransferases. nih.gov In E1, the PMP cofactor is not covalently attached to the enzyme via a lysine but is anchored through a network of hydrogen bonds. nih.gov The reaction mechanism involves the formation of a Schiff base between PMP and the 4-keto group of the substrate. nih.gov

Fe-S Clusters: Remarkably, the C-3 dehydratase E1 from Yersinia pseudotuberculosis also contains a [2Fe-2S] iron-sulfur cluster that is essential for its catalytic activity. capes.gov.br The removal of this cluster results in an inactive enzyme. The ligation of this cluster is achieved through a unique C-X57-C-X1-C-X7-C motif, which has not been observed in other [2Fe-2S] proteins. This suggests that E1 and its homologs may represent a new subclass of iron-sulfur proteins. capes.gov.br The reductase E3 is also an iron-sulfur protein. asm.org

Protein Dynamics and Conformational Changes during Catalysis

While specific detailed studies on the protein dynamics of the enzymes in the CDP-3,6-dideoxy-D-glucose pathway are limited, the nature of their catalytic cycles implies that conformational changes are integral to their function. For enzymes in the SDR family, it is understood that the binding and release of substrates and products are associated with conformational shifts.

In the case of PLP/PMP-dependent enzymes, the catalytic cycle involves the formation of various intermediates, such as the internal aldimine, external aldimine, and quinonoid intermediates. nih.gov The transition between these states necessitates flexibility within the active site to accommodate the changing geometry of the substrate and cofactor. For instance, the exchange of the internal aldimine with the amino donor substrate to form the external aldimine is a key dynamic event. nih.gov

Comparative Structural Analyses with Related Deoxysugar Biosynthetic Enzymes

The enzymes of the CDP-3,6-dideoxy-D-glucose pathway share structural and mechanistic similarities with enzymes from other deoxysugar biosynthetic pathways.

Dehydratases: CDP-D-glucose 4,6-dehydratase is structurally and mechanistically related to other NDP-4-keto-6-deoxysugar producing dehydratases, such as dTDP-D-glucose 4,6-dehydratase (RmlB) and GDP-D-mannose 4,6-dehydratase (GMD). nih.govoup.com These enzymes all belong to the SDR superfamily and catalyze a similar three-step reaction: C-4 oxidation, C-5/C-6 dehydration, and C-6 reduction. nih.gov

Dehydrases/Aminotransferases: The C-3 dehydratase E1 shares the AAT-fold with a number of sugar aminotransferases. nih.govnih.gov A key difference is the substitution of the catalytic lysine with a histidine, which diverts the reaction from transamination to dehydration. nih.govnih.gov Comparative structural analyses of aminotransferases like PseC and DesI have revealed that different stereochemical outcomes (axial vs. equatorial amine installation) can be achieved by a 180° rotation of the pyranose substrate within a relatively conserved active site. nih.gov This highlights how subtle differences in substrate binding can lead to diverse products.

Reductases: The C-4 reductase E3 is a member of the short-chain dehydrogenase family, and it is expected to share structural and mechanistic features with other ketohexose reductases involved in deoxysugar biosynthesis. ebi.ac.uk

Genetic and Molecular Determinants of Cdp 3,6 Dideoxy D Glucose Biosynthesis

Identification and Organization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of CDP-3,6-dideoxy-D-glucose (specifically, CDP-ascarylose) are typically organized into a compact gene cluster. caister.comresearchgate.net In Yersinia pseudotuberculosis serogroup VA, this has been identified as the asc region, which is part of the larger rfb gene cluster responsible for O-antigen synthesis. caister.commicrobiologyresearch.orgmicrobiologyresearch.org The entire gene cluster required for the pathway was identified and characterized through the production and analysis of three overlapping clones. caister.commicrobiologyresearch.orgresearchgate.net This functional cloning confirmed that the cluster contains all the necessary genetic information to direct the synthesis of CDP-ascarylose from the precursor, α-D-glucose-1-phosphate. researchgate.netportlandpress.com

The organization of these genes is highly conserved. psu.edu In Y. pseudotuberculosis, the gene cluster is located downstream of the hemH gene, a common locus for LPS-associated gene clusters in Yersinia species. elifesciences.org The cluster contains a series of open reading frames (ORFs) that encode the requisite enzymes for the multi-step conversion. microbiologyresearch.orgresearchgate.net The pathway begins with the formation of CDP-D-glucose, followed by a series of dehydration, deoxygenation, epimerization, and reduction steps. caister.comresearchgate.net The genes are generally ordered in a manner that reflects their function within the biosynthetic pathway. microbiologyresearch.org

**Table 1: Genes and Enzymes of the CDP-Ascarylose Biosynthetic Cluster in Yersinia pseudotuberculosis*** *This table outlines the genes within the asc cluster and the functions of their protein products in the biosynthesis of CDP-ascarylose.

Transcriptional Regulation and Genetic Control of Pathway Expression

The expression of the CDP-3,6-dideoxy-D-glucose biosynthetic pathway is tightly controlled, often in coordination with other virulence factors. In Yersinia, a primary mechanism of control is temperature regulation. caister.com The expression of O-antigen, and by extension the ascarylose (B1226638) pathway, is repressed at the host temperature of 37°C. caister.comfrontiersin.org This regulation is mediated at the transcriptional level. Promoter cloning experiments have identified at least two promoters, Pwb1 and Pwb2, that drive the transcription of the O-antigen gene cluster, with the activity of both being repressed at 37°C. caister.com This temperature-dependent control is linked to broader regulatory networks that govern virulence. For instance, the master regulator LcrF, which controls the Type III secretion system (T3SS), is itself regulated by temperature through an RNA thermometer (RNAT) that controls the translation of its mRNA. frontiersin.org

Further genetic control is exerted by specific regulatory proteins. The antiterminator protein RfaH has been shown to be a highly specific positive regulator, enhancing the transcription of operons involved in the biosynthesis of the LPS O-antigen and outer core in Yersinia enterocolitica. microbiologyresearch.org Loss of RfaH leads to a significant decrease in LPS expression. microbiologyresearch.org The expression of virulence genes in Yersinia is also influenced by a complex interplay of global transcriptional regulators like RovA, RovM, and Crp, as well as post-transcriptional regulators such as the RNA-binding proteins Hfq and CsrA. researchgate.netasm.org These systems allow the bacterium to fine-tune the expression of surface polysaccharides in response to environmental cues encountered during its life cycle and during host infection. asm.org

Molecular Cloning, Heterologous Expression, and Gene Overexpression Strategies

The functional characterization of the CDP-3,6-dideoxy-D-glucose pathway has been greatly facilitated by molecular cloning and heterologous expression techniques. The entire asc gene cluster from Y. pseudotuberculosis was successfully cloned into vectors and expressed in Escherichia coli K-12, which resulted in the production of the corresponding O-antigen. microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org This demonstrated that the cloned gene cluster was sufficient to direct the entire biosynthetic pathway in a foreign host.

Individual genes and sets of genes from the cluster have been subcloned for various purposes. Overexpression of specific enzymes is a common strategy to obtain sufficient quantities of purified protein for detailed mechanistic and structural studies. xiahepublishing.comasm.org For example, the genes encoding the unique E1 (ascC) and E3 (ascD) enzymes were cloned and the proteins overexpressed in E. coli to enable their purification and subsequent in vitro characterization. xiahepublishing.com These strategies have been crucial for elucidating the complex, two-protein mechanism of C-3 deoxygenation. microbiologyresearch.orgfrontiersin.org Furthermore, gene clusters have been engineered for combinatorial biosynthesis. By expressing deoxysugar biosynthetic gene cassettes in heterologous hosts like Streptomyces species, which produce various bioactive compounds, researchers can generate novel glycosylated molecules with potentially new or enhanced activities. elifesciences.org Shuttle vectors compatible with both E. coli and actinomycetes have been developed to facilitate these genetic manipulations. asm.org

Site-Directed Mutagenesis for Functional Characterization of Enzyme Residues

Site-directed mutagenesis has been an indispensable tool for dissecting the catalytic mechanisms of the enzymes in the CDP-3,6-dideoxy-D-glucose pathway, particularly the novel E1 dehydrase. asm.orgfrontiersin.org The E1 enzyme is distinguished from most other vitamin B6-dependent enzymes in two critical ways: it utilizes pyridoxamine (B1203002) 5'-phosphate (PMP) in a one-electron redox reaction, and a conserved active site lysine (B10760008) is replaced by a histidine residue (His220). asm.org

Mutagenesis of His220 to a lysine (H220K) was performed to probe its functional role. This single amino acid substitution resulted in a mutant E1 that lost its dehydrase activity but gained the ability to function as a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent transaminase. A more extensive study involving four point mutations (D194H, Y217H, H220K, and F345H) successfully converted the E1 dehydrase into a PLP/glutamate-dependent aminotransferase that no longer required the E3 reductase for its activity. asm.org These experiments provided profound insight into the molecular basis for the functional divergence between dehydration and transamination reactions catalyzed by this family of enzymes. asm.org

Mutagenesis has also been key to understanding the enzyme's unusual [2Fe-2S] iron-sulfur cluster. E1 possesses a unique cluster binding motif (C-X₅₇-C-X₁-C-X₇-C) that had not been previously observed in other [2Fe-2S] proteins. The cysteine residues involved in ligating this cluster are conserved among E1 homologues, and their essential role has been confirmed through mutational analysis. asm.org

Table 2: Key Residues of E1 Dehydrase Characterized by Site-Directed Mutagenesis This table summarizes significant findings from site-directed mutagenesis studies on the E1 enzyme from Yersinia pseudotuberculosis.

Phylogenetic Analysis and Evolutionary Insights into Biosynthetic Genes

Phylogenetic analysis of the genes for CDP-3,6-dideoxy-D-glucose biosynthesis reveals a fascinating evolutionary history. These genes share homology with those involved in the synthesis of other deoxysugars, such as the TDP- and GDP-linked sugars found in antibiotics and other bacterial polysaccharides. researchgate.net However, the CDP-dependent pathway for 3,6-dideoxyhexoses represents a distinct lineage. For instance, phylogenetic trees of NDP-glucose synthases show a clear separation between enzymes involved in primary metabolism or LPS biosynthesis in Gram-negative bacteria and those involved in secondary metabolite (e.g., antibiotic) biosynthesis in actinomycetes. researchgate.net

The E1 dehydrase, in particular, represents a remarkable example of enzyme evolution. It belongs to the aspartate aminotransferase (AAT) fold family of PLP-dependent enzymes, yet it has evolved to catalyze a mechanistically challenging deoxygenation reaction. asm.org This functional shift is attributed to key active site alterations, such as the substitution of the canonical lysine with a histidine (His220), and the acquisition of an iron-sulfur cluster. The presence of the unusual [2Fe-2S] cluster and its unique binding motif suggests that E1 and its homologues constitute a new subclass of iron-sulfur proteins. This co-opting of a PMP cofactor and an Fe-S cluster for a radical-based deoxygenation reaction highlights a distinct evolutionary path that sets it apart from typical B6-dependent enzymes. Comparative sequence and structural analyses continue to provide insights into how these enzymes evolved to generate the vast diversity of deoxysugars found in nature.

Advanced Methodologies in Research on Cdp 3,6 Dideoxy D Glucose Biosynthesis

Protein Purification Strategies (e.g., Affinity, Ion-Exchange, Size-Exclusion Chromatography)

The purification of the enzymes involved in the CDP-3,6-dideoxy-D-glucose biosynthetic pathway is a critical first step for their detailed characterization. A multi-step chromatographic approach is typically employed to achieve homogeneity. Common strategies include a combination of affinity, ion-exchange, and size-exclusion chromatography, tailored to the specific properties of each enzyme.

For instance, the purification of CDP-D-glucose 4,6-dehydratase (also known as CDP-D-glucose oxidoreductase) from Yersinia pseudotuberculosis involved a comprehensive six-column protocol. uky.edu This procedure utilized DEAE-cellulose, Matrex Blue-A, hydroxylapatite, DEAE-Sephadex, Sephadex G-100, and NAD+-agarose column chromatography, resulting in a 6000-fold purification to homogeneity. uky.edu

Similarly, a revised and improved purification protocol for CDP-6-deoxy-Δ3,4-glucoseen reductase (E3) from the same organism consisted of DEAE-Sephacel (anion-exchange), phenyl-Sepharose (hydrophobic interaction), Cibacron blue A (dye-affinity), and Sephadex G-100 (size-exclusion) chromatography. nih.govnih.gov This robust procedure yielded a homogeneous enzyme with a specific activity approximately 8,000-fold higher than that of the cell lysate. nih.govnih.gov

The purification of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) has also been achieved using multi-step chromatographic techniques, often involving ion-exchange resins like DEAE Sepharose and MonoQ columns. nih.govnih.gov These purification strategies are fundamental for obtaining the highly pure protein samples required for subsequent kinetic and spectroscopic analyses.

Table 1: Purification Strategies for Key Enzymes in CDP-Ascarylose Biosynthesis This interactive table summarizes the chromatographic techniques used in the purification of enzymes from Yersinia pseudotuberculosis.

| Enzyme | Purification Steps | Fold Purification | Reference |

|---|---|---|---|

| CDP-D-glucose 4,6-dehydratase | DEAE-cellulose, Matrex Blue-A, hydroxylapatite, DEAE-Sephadex, Sephadex G-100, NAD+-agarose | 6000-fold | uky.edu |

| CDP-6-deoxy-Δ3,4-glucoseen reductase (E3) | DEAE-Sephacel, phenyl-Sepharose, Cibacron blue A, Sephadex G-100 | ~8000-fold | nih.govnih.gov |

| CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E1) | DEAE-cellulose, phenyl-Sepharose, Sephadex G-100 | Not explicitly stated | nih.gov |

Enzyme Kinetic Analysis: Determination of Km, Vmax, and Catalytic Efficiencies

Enzyme kinetic analysis is essential for understanding the catalytic efficiency and substrate affinity of the enzymes in the CDP-3,6-dideoxy-D-glucose pathway. The determination of Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provides quantitative insights into enzyme function. teachmephysiology.com

For CDP-D-glucose oxidoreductase from Yersinia pseudotuberculosis, the Km for its substrate, CDP-D-glucose, was determined to be 222 μM, with a corresponding Vmax of 8.3 μmol mg⁻¹ min⁻¹. uky.edu In the case of CDP-6-deoxy-Δ3,4-glucoseen reductase (E3), which utilizes NADH as a cofactor, the Km for NADH was found to be 37 µM, and the Vmax for this catalysis was 47 µmol min⁻¹ mg⁻¹. asm.org

Kinetic studies of CDP-paratose synthase from Salmonella typhi, an enzyme that catalyzes the final reduction step to form CDP-paratose, revealed a preference for NADPH over NADH. nih.gov The Km for NADPH was determined to be 26 ± 8 μM. Interestingly, this enzyme also showed a very high affinity for NADPH, with a dissociation constant (Kia) of 0.005 ± 0.002 µM. nih.gov Detailed bisubstrate kinetic analysis and product inhibition studies suggested that CDP-paratose synthase follows a Theorell-Chance reaction mechanism. nih.gov

Table 2: Kinetic Parameters of Enzymes in 3,6-Dideoxyhexose (B1251815) Biosynthesis This interactive table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes in the pathway.

| Enzyme | Organism | Substrate/Cofactor | Km (μM) | Vmax | Reference |

|---|---|---|---|---|---|

| CDP-D-glucose oxidoreductase | Yersinia pseudotuberculosis | CDP-D-glucose | 222 | 8.3 μmol mg⁻¹ min⁻¹ | uky.edu |

| CDP-6-deoxy-Δ3,4-glucoseen reductase (E3) | Yersinia pseudotuberculosis | NADH | 37 | 47 µmol min⁻¹ mg⁻¹ | asm.org |

| CDP-paratose synthase | Salmonella typhi | NADPH | 26 ± 8 | Not explicitly stated | nih.gov |

Spectroscopic Investigations of Enzyme-Substrate Interactions and Reaction Intermediates (e.g., UV-Vis, NMR, EPR)

Spectroscopic techniques are powerful tools for probing the active sites of enzymes, identifying reaction intermediates, and understanding the electronic and structural properties of cofactors.

UV-Visible (UV-Vis) Spectroscopy has been instrumental in characterizing the iron-sulfur ([2Fe-2S]) clusters and flavin cofactors present in enzymes E1 and E3. The oxidized form of E1 exhibits a maximum absorbance at 450 nm, which is characteristic of a vertebrate-type [2Fe-2S] center. acs.org Similarly, the UV-Vis spectrum of oxidized E3 shows distinct features corresponding to its [2Fe-2S] cluster and FAD cofactor. acs.org Spectroelectrochemical titrations, monitored by UV-Vis spectroscopy, have been used to determine the midpoint reduction potentials of these cofactors, providing insights into the thermodynamics of electron transfer during the C-3 deoxygenation process. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a key technique for the structural elucidation of pathway intermediates and final products. For example, in the study of the biosynthesis of the related compound dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, the various enzymatic products were purified by HPLC and their structures were confirmed by NMR spectroscopy. nih.gov This approach allows for the unambiguous identification of the chemical structure and stereochemistry of the sugar nucleotides at each step of the pathway.

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly useful for studying paramagnetic species, such as the iron-sulfur clusters in their reduced state. EPR spectroscopy has been used to monitor the reduction of the [2Fe-2S] center in E3, confirming its role as an electron carrier in the deoxygenation reaction. acs.org

Isotope Labeling Techniques for Mechanistic and Stereochemical Elucidation

Isotope labeling studies are indispensable for tracing the fate of atoms during enzymatic reactions, thereby elucidating reaction mechanisms and stereochemistry. A notable example is the investigation of the reaction catalyzed by CDP-D-glucose oxidoreductase. By using chemically synthesized (6S)- and (6R)-CDP-D-[4-²H,6-³H]glucose as substrates, researchers were able to demonstrate that the reaction involves an intramolecular hydrogen migration from C-4 to C-6 of the glucose moiety. uky.edu Furthermore, this stereochemical analysis revealed that the displacement of the C-6 hydroxyl group by the C-4 hydrogen occurs with an inversion of configuration. uky.edu Similarly, studies on the related enzyme dTDP-glucose oxidoreductase using deuterium (B1214612) and tritium (B154650) labeling confirmed the intramolecular nature of the hydrogen transfer and that the elimination of water from C-5 and C-6 is a syn-elimination. nih.gov

Chemoenzymatic Synthesis and Derivatization of Pathway Intermediates and Analogs

The chemoenzymatic synthesis of pathway intermediates and their analogs is a powerful strategy for producing substrates for mechanistic studies and for probing the substrate specificity of the pathway enzymes. For instance, the common intermediate in many deoxysugar biosyntheses, dTDP-6-deoxy-4-keto-D-glucose, has been synthesized on a gram scale by combining the actions of sucrose (B13894) synthase and dTDP-D-glucose 4,6-dehydratase. nih.gov

Furthermore, the substrate specificity of dTDP-D-glucose-4,6-dehydratase has been explored by providing it with non-natural substrates. The enzyme was shown to accept dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose as substrates, converting them into their respective 6-deoxy-4-keto products. nih.gov This demonstrates the potential for using these enzymes in biocatalytic applications to generate novel dideoxy sugar derivatives. The synthesis of pathway intermediates can also be achieved through a combination of chemical and enzymatic steps, allowing for the production of sufficient quantities for detailed structural and kinetic characterization. semanticscholar.org

Genetic Manipulation and Pathway Reconstruction in Model Organisms

The advent of molecular biology has enabled the cloning, sequencing, and heterologous expression of the genes responsible for CDP-3,6-dideoxy-D-glucose biosynthesis. The genes encoding enzymes such as CDP-paratose synthase (rfbS) and CDP-tyvelose epimerase (rfbE) have been identified and sequenced from organisms like Salmonella enterica and Yersinia pseudotuberculosis. nih.gov

This genetic information allows for the overexpression of individual enzymes in model organisms like Escherichia coli, which greatly facilitates their purification and characterization. nih.gov For example, the gene for CDP-paratose synthase from Salmonella typhi was amplified by polymerase chain reaction (PCR) and cloned into an expression vector, leading to high-level production of the enzyme. nih.gov

Moreover, the entire biosynthetic pathway can be reconstructed in a heterologous host. By introducing the necessary genes into E. coli, it is possible to engineer the bacterium to produce CDP-3,6-dideoxy-D-glucose or related dideoxyhexoses. This approach not only confirms the function of the identified genes but also opens up possibilities for the biotechnological production of these rare sugars and their derivatives for various applications, including glycobiology research and the development of novel therapeutics.

Biological Significance and Biotechnological Applications of Cdp 3,6 Dideoxy D Glucose and Its Products

Contribution of 3,6-Dideoxyhexoses to Bacterial Lipopolysaccharide (LPS) Antigenic Determinants

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a complex glycolipid that serves as a structural barrier and a primary point of interaction with the environment. LPS is typically composed of three distinct domains: the lipid A moiety, which anchors the molecule in the outer membrane; a core oligosaccharide; and a highly variable O-antigen polysaccharide. wisc.edu

The O-antigen is a long polysaccharide chain extending from the core oligosaccharide into the extracellular space. nih.gov This polymer is assembled from repeating oligosaccharide units, which can consist of two to eight sugar residues. The immense structural diversity of the O-antigen arises from variations in the sugar composition, the sequence of these sugars, and the glycosidic linkages connecting them. nih.govnih.gov It is this variability that forms the basis of serotyping for Gram-negative bacteria, as the O-antigen constitutes the primary antigenic determinant recognized by the host's immune system. wisc.edu

A key feature contributing to this diversity is the incorporation of unusual sugars, particularly 3,6-dideoxyhexoses such as paratose, tyvelose (B24345), abequose, and colitose. nih.gov These sugars are rarely found elsewhere in nature and are characteristic components of the O-antigens of many pathogenic bacteria, including species of Salmonella and Yersinia. wisc.edunih.gov The presence and specific arrangement of these dideoxysugars within the O-antigen chain create unique epitopes that define the bacterium's serological identity. For instance, the 3,6-dideoxyhexose (B1251815) tyvelose is a key component of the O-antigen in certain pathogenic Salmonella and Yersinia species, contributing directly to their specific serotypes. wisc.edu

| Dideoxyhexose | Found in O-Antigen of (Examples) | Significance |

| Tyvelose | Salmonella enterica, Yersinia pseudotuberculosis | Key antigenic determinant defining specific serogroups. |

| Abequose | Salmonella enterica | Contributes to the structural diversity and antigenicity of LPS. |

| Paratose | Salmonella enterica | Defines specific serotypes and is recognized by the host immune system. |

| Colitose | Escherichia coli, Vibrio cholerae | Component of the O-antigen that contributes to serological specificity. |

Role in Bacterial Virulence and Host-Pathogen Interactions

The O-antigen, with its constituent 3,6-dideoxyhexoses, is not merely a passive marker for serotyping; it is an active participant in bacterial pathogenesis and a critical virulence factor. nih.gov The loss or truncation of the O-antigen often renders pathogenic bacteria avirulent and highly susceptible to the host's innate immune defenses. nih.gov

One of the primary roles of the O-antigen in virulence is providing resistance to the complement system, a key component of the innate immune response. The long polysaccharide chains can sterically hinder the formation of the membrane attack complex (MAC) on the bacterial surface, preventing complement-mediated lysis. nih.gov By activating complement at a distance from the vulnerable outer membrane, the MAC is assembled ineffectively and shed without causing harm to the bacterium. nih.gov

Furthermore, the structural variability conferred by 3,6-dideoxyhexoses allows bacteria to evade the host's adaptive immune response. Pathogens can alter the structure of their O-antigen, a phenomenon known as phase variation, which can help the bacteria avoid recognition by pre-existing antibodies. nih.gov This molecular mimicry or adaptation, where the bacterial surface carbohydrates may resemble host structures, can lead to a dampened immune response and facilitate persistent colonization. nih.gov The unique nature of these dideoxysugars makes them potent immunogens, yet their variability provides a powerful mechanism for immune evasion, highlighting their central role in the complex interplay between pathogen and host. nih.govnih.gov

Rational Design and Engineering of Biosynthetic Pathways

The creation of 3,6-dideoxyhexoses is a complex multi-step enzymatic process. The biosynthetic pathway for CDP-ascarylose (the L-arabino isomer of CDP-3,6-dideoxy-D-glucose) in Yersinia pseudotuberculosis is the most extensively studied and serves as a model for this class of sugars. nih.govresearchgate.net This pathway begins with a common precursor, CDP-D-glucose, and proceeds through a series of enzymatic modifications encoded by a dedicated gene cluster, often referred to as the asc cluster. nih.gov

The key steps in the biosynthesis are:

Dehydration: The pathway is initiated by CDP-D-glucose 4,6-dehydratase (Eod), which converts CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose. This is an irreversible step that commits the sugar to the deoxygenation pathway. wisc.edu

C-3 Deoxygenation: This critical step is catalyzed by a two-component enzyme system. First, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) removes the hydroxyl group at the C-3 position. This is followed by a reduction step catalyzed by CDP-6-deoxy-Δ3,4-glucoseen reductase (E3). researchgate.net

Epimerization and Reduction: Subsequent enzymatic steps, including epimerization and stereospecific reduction of the C-4 keto group, lead to the final specific 3,6-dideoxyhexose, such as CDP-ascarylose.

Understanding the function of each enzyme in this pathway allows for the rational design and engineering of these biosynthetic routes. By mixing and matching genes from different deoxysugar pathways, researchers can create engineered pathways to produce specific sugar structures. This field, known as glycoengineering, involves constructing plasmids with specific "cassettes" of sugar biosynthesis genes. nih.gov These engineered cassettes can then be expressed in suitable host organisms, such as E. coli or Streptomyces, to produce desired nucleotide-activated deoxysugars. nih.gov This approach provides a powerful platform for creating a diverse range of sugar structures that are not readily accessible through traditional chemical synthesis.

| Enzyme (Yersinia Pathway) | Gene (asc cluster) | Function in Biosynthesis |

| CDP-D-glucose 4,6-dehydratase | ascA | Catalyzes the initial dehydration at C-4 and C-6. |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase | ascB | Key enzyme for the removal of the C-3 hydroxyl group. |

| CDP-6-deoxy-Δ3,4-glucoseen reductase | ascC | Reduces the intermediate from the E1-catalyzed reaction. |

| C-5 Epimerase | ascD | Modifies the stereochemistry at the C-5 position. |

| C-4 Ketoreductase | ascE | Reduces the keto group at C-4 to a hydroxyl group. |

Generation of Novel Nucleotide-Activated Deoxysugars for Synthetic Biology Applications

The rational engineering of biosynthetic pathways directly enables the generation of novel, or "unnatural," nucleotide-activated deoxysugars. A key factor facilitating this is the observed substrate promiscuity of many enzymes within these pathways. nih.gov Enzymes such as glycosyltransferases, epimerases, and reductases can often accept and process substrates that are structurally similar, but not identical, to their native substrates.

By leveraging this enzymatic flexibility, synthetic biologists can create whole-cell biocatalysts or in vitro enzymatic systems to produce a library of novel deoxysugars. For example, an engineered E. coli strain expressing a custom cassette of deoxysugar biosynthetic genes can be fed with various sugar precursors to generate a range of modified nucleotide sugars. nih.gov

These novel nucleotide-activated sugars are invaluable reagents for synthetic biology and glycobiology. They serve as donor substrates for promiscuous glycosyltransferases, which can then attach these unnatural sugars to a wide array of acceptor molecules, including antibiotics, lipids, and proteins. nih.govnih.gov This process, often termed "glycodiversification," allows for the creation of novel glycoconjugates with potentially enhanced or entirely new biological activities. This strategy is particularly promising in the field of antibiotic development, where modifying the sugar moieties of existing drugs can overcome resistance mechanisms or improve therapeutic efficacy. nih.gov

Development of Enzymatic Tools for Glycoscience and Glycoconjugate Synthesis

Beyond their role within engineered pathways, the individual enzymes involved in the biosynthesis of CDP-3,6-dideoxy-D-glucose and its derivatives are powerful standalone biocatalysts for applications in glycoscience. rsc.org These enzymes can be overexpressed, purified, and used in vitro for the chemoenzymatic synthesis of complex carbohydrates and glycoconjugates. nih.govnih.gov

For instance, CDP-D-glucose 4,6-dehydratase, which catalyzes the first committed step in the pathway, is a robust and well-characterized enzyme that can be used to produce its product, CDP-4-keto-6-deoxy-D-glucose, on a preparative scale. wisc.eduresearchgate.net This intermediate is a valuable building block for the synthesis of various other deoxysugars. researchgate.net

The use of these enzymes as biocatalysts offers several advantages over traditional organic synthesis, including high stereo- and regioselectivity, mild reaction conditions, and the avoidance of toxic reagents and extensive protecting group chemistry. nih.gov Glycosyltransferases from these pathways, which are responsible for attaching the final sugar to an acceptor molecule, can be engineered for altered donor and acceptor specificity, further expanding their utility. nih.gov The combination of these biosynthetic enzymes in one-pot reactions provides an efficient and elegant method for assembling complex glycoconjugates, driving innovation in drug discovery, materials science, and fundamental glycobiology. nih.gov

Q & A

Q. What is the enzymatic pathway for the biosynthesis of CDP-3,6-dideoxy-D-glucose?

The biosynthesis involves a multi-step pathway starting from glucose-1-phosphate. Key intermediates include:

CDP-D-glucose : Formed via the action of rfbF-encoded enzymes on glucose-1-phosphate.

CDP-4-keto-6-deoxy-D-glucose : Generated by rfbG-encoded enzymes through dehydration and oxidation.

CDP-4-keto-3,6-dideoxy-D-glucose : Produced by rfbH and rfbl-encoded enzymes, which remove the 3-hydroxy group.

Final product : Reduced to CDP-3,6-dideoxy-D-glucose (paratose) or CDP-3,6-dideoxy-D-galactose (abequose) via rfbj-encoded reductases, depending on bacterial serotype .

Methodological Insight : Pathway elucidation relies on gene knockout studies (e.g., rfb gene clusters in Salmonella), HPLC isolation of intermediates , and isotopic labeling (e.g., -glucose) to track carbon flow .

Q. Which genes and enzymes catalyze the reduction of CDP-4-keto-6-deoxy-D-glucose to CDP-3,6-dideoxy-D-glucose?

The process requires two key enzymes:

- E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) : Removes the 3-hydroxy group, forming a pyridoxamine-bound intermediate.

- E3 (NADH-dependent reductase) : Reduces the intermediate using a [2Fe-2S] center and FAD cofactor .

The rfb gene cluster (rfbH, rfbl, rfbj) encodes these enzymes, with specificity determined by serotype (e.g., Pseudomonas pseudotuberculosis Type II produces abequose, Type III produces paratose) .

Methodological Insight : Enzyme activity is confirmed via stopped-flow absorbance spectroscopy to monitor NADH oxidation and TPNH/NADPH dependency assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme activities for CDP-3,6-dideoxy-D-glucose biosynthesis?

Discrepancies often arise from differences in enzyme purification or assay conditions. Strategies include:

- Fractionation of enzyme systems : Isolate E1, E2, and E3 to confirm cofactor requirements (e.g., TPNH vs. NADH) .

- Kinetic assays : Compare reaction rates under standardized pH, temperature, and ionic strength .

- Genetic complementation : Test enzyme activity in heterologous systems (e.g., cloned rfb genes in E. coli) .

Case Study : Pseudomonas Type II E2 was shown to produce abequose only when paired with its native E1, resolving earlier contradictions about substrate specificity .

Q. What experimental approaches characterize intermediates in the CDP-3,6-dideoxy-D-glucose pathway?

- Nuclear Magnetic Resonance (NMR) : Identifies structural features (e.g., 3,6-dideoxy configuration) using and spectra .

- Mass Spectrometry (MS) : Confirms molecular weights of intermediates like CDP-4-keto-3,6-dideoxy-D-glucose .

- Chemical Reduction : Converts intermediates to stable derivatives (e.g., abequose) for isolation and comparison with synthetic standards .

Example : Lindqvist et al. (1994) used HPLC with UV detection to isolate CDP-3,6-dideoxy-D-xylo-4-hexulose and validated its structure via enzymatic reduction to abequose .

Q. How do radical SAM enzymes influence related deoxy-sugar pathways?

Radical S-adenosyl-L-methionine (SAM) enzymes, like DesII, catalyze C–H bond cleavage in deoxy-sugar biosynthesis. For CDP-3,6-dideoxy-D-glucose:

- Mechanistic Insight : DesII generates a 5'-deoxyadenosyl radical to abstract hydrogen from C-3, enabling dehydration .

- Substrate Tolerance : Enzymes like YerE accept diverse substrates (e.g., α/β-ketoesters), suggesting evolutionary flexibility in pathway engineering .

Methodological Insight : Electron paramagnetic resonance (EPR) tracks radical intermediates, while site-directed mutagenesis identifies critical residues (e.g., Fe-S cluster ligands) .

Q. What are the challenges in reconstituting CDP-3,6-dideoxy-D-glucose biosynthesis in vitro?

- Cofactor Regeneration : TPNH/NADH must be supplied continuously, often requiring coupled enzyme systems (e.g., glucose-6-phosphate dehydrogenase) .

- Intermediate Instability : CDP-4-keto-3,6-dideoxy-D-glucose is highly reactive; low-temperature assays (−20°C) stabilize it for characterization .

- Enzyme Purity : Contaminating phosphatases can degrade CDP-linked intermediates; affinity chromatography (e.g., His-tagged E1/E3) ensures purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.